ENMD-2076 Tartrate

Kinase Selectivity Aurora Kinase Mitotic Regulation

ENMD-2076 Tartrate is the orally bioavailable L-(+)-tartrate salt of ENMD-2076, delivering a unique dual-compartment mechanism: potent Aurora A inhibition (IC₅₀ 14 nM) with 25-fold selectivity over Aurora B, plus potent Flt3 blockade (IC₅₀ 1.86 nM) and anti-angiogenic VEGFR2/FGFR targeting. Ideal for preclinical TNBC, AML and multiple myeloma models where mitotic arrest and vascular regression must be interrogated simultaneously. Phase 2 clinical validation supports translational research applications.

Molecular Formula C25H31N7O6
Molecular Weight 525.6 g/mol
CAS No. 1291074-87-7
Cat. No. B1139454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameENMD-2076 Tartrate
CAS1291074-87-7
Synonyms(E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine 2,3-dihydroxysuccinate
Molecular FormulaC25H31N7O6
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1
InChIKeyKGWWHPZQLVVAPT-PCWHHUEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ENMD-2076 Tartrate (CAS 1291074-87-7): A Multi-Targeted Aurora and Angiogenic Kinase Inhibitor for Oncology Research


ENMD-2076 Tartrate is the orally bioavailable L-(+)-tartrate salt of ENMD-2076 (ENMD-981693), a synthetic small-molecule multi-kinase inhibitor with a distinct selectivity profile targeting mitotic and angiogenic pathways . It exhibits nanomolar inhibitory activity against Aurora A, Flt3, and several receptor tyrosine kinases including VEGFR2/KDR, FGFR1/2, and PDGFRα, with IC50 values ranging from 1.86 nM to 120 nM across its target spectrum [1]. The compound has advanced to Phase 2 clinical evaluation in multiple oncology indications and is widely employed as a research tool for dissecting Aurora A-driven mitotic regulation and angiogenic signaling in preclinical cancer models [2].

Why ENMD-2076 Tartrate Cannot Be Substituted by Generic Aurora-Only or VEGFR-Only Inhibitors


Generic substitution with single-target Aurora A inhibitors (e.g., Alisertib/MLN8237) or VEGFR-selective agents (e.g., Cediranib/AZD2171) fails to replicate the dual-compartment mechanism of ENMD-2076, which simultaneously engages mitotic kinases (Aurora A, Aurora B) and angiogenic receptor tyrosine kinases (VEGFR2, FGFR1/2, PDGFRα) [1]. The compound's selectivity profile includes potent Flt3 inhibition (IC50 = 1.86 nM), a target absent from the inhibition spectrum of Cediranib, which exhibits >1000-fold selectivity for VEGFR over Flt3 . Additionally, ENMD-2076 demonstrates 25-fold selectivity for Aurora A over Aurora B, a differentiation point from broader Aurora inhibitors, enabling distinct pharmacodynamic effects in xenograft models where both Aurora A-mediated mitotic arrest and VEGFR2/FGFR-mediated angiogenic suppression are simultaneously engaged [2].

Quantitative Differentiation of ENMD-2076 Tartrate: Kinase Selectivity, Cellular Activity, and Clinical Translation


Selective Aurora A Inhibition with 25-Fold Preference Over Aurora B Versus Alisertib

ENMD-2076 inhibits Aurora A with an IC50 of 14 nM and exhibits 25-fold selectivity for Aurora A over Aurora B (IC50 = 350 nM) in biochemical kinase assays [1]. In cellular pharmacodynamic assays measuring Aurora A-mediated TPX2 phosphorylation, ENMD-2076 demonstrates an EC50 of 5 nM for Aurora A inhibition with minimal activity against Aurora B (EC50 > 500 nM), achieving an apparent cellular selectivity window exceeding 100-fold . In contrast, Alisertib (MLN8237) demonstrates >200-fold biochemical selectivity for Aurora A over Aurora B (IC50 = 1.2 nM for Aurora A) [2], representing a distinct selectivity profile with higher absolute biochemical potency on Aurora A but lacking the concurrent Flt3 and VEGFR2 engagement that characterizes ENMD-2076.

Kinase Selectivity Aurora Kinase Mitotic Regulation

VEGFR2 Inhibition Profile: Comparative IC50 Values Against Cediranib and Sunitinib

ENMD-2076 inhibits VEGFR2/KDR with an IC50 of 58.2 nM in biochemical kinase assays [1]. In cellular autophosphorylation assays, it inhibits VEGFR2/KDR with an IC50 of 7 nM, demonstrating sub-nanomolar cellular potency . For comparison, Cediranib (AZD2171), a clinical-stage VEGFR-selective inhibitor, exhibits a biochemical IC50 of <1 nM against VEGFR2/KDR but displays >1000-fold selectivity against Flt3 (IC50 > 1000 nM) . Sunitinib, another multi-targeted VEGFR inhibitor, shows VEGFR2 IC50 values typically in the 9-10 nM range . ENMD-2076 occupies an intermediate potency position on VEGFR2 relative to Cediranib and Sunitinib while simultaneously maintaining potent Flt3 inhibition (IC50 = 1.86 nM), a feature absent from Cediranib's selectivity profile.

Angiogenesis VEGFR2/KDR Kinase Inhibitor Panel

In Vivo Tumor Regression in Xenograft Models with Functional Imaging Correlates

In the HT-29 colorectal cancer xenograft model, oral administration of ENMD-2076 at 100 mg/kg or 200 mg/kg daily for 28 days induced initial tumor growth inhibition followed by regression [1]. Treatment was associated with significant tumor blanching and substantial reductions in tumor vascular permeability and perfusion as measured by dynamic contrast-enhanced MRI [1]. Additionally, 18FDG-PET scanning showed significant decreases in glucose uptake at days 3 and 21 of treatment, correlating with marked reduction in Ki-67 proliferation index [1]. In breast cancer orthotopic xenograft models (MDA-MB-468 and MDA-MB-231), ENMD-2076 treatment at 100 mg/kg demonstrated statistically significant tumor growth inhibition (p<0.01 and p<0.05, respectively) [2]. Furthermore, ENMD-2076 showed antitumor activity in three patient-derived xenograft (PDX) models derived from primary and metastatic CRC sites [1].

In Vivo Efficacy Xenograft Models Tumor Regression

Clinical Pharmacokinetics: Linear PK Profile with Extended Half-Life Supporting Once-Daily Dosing

In a Phase 1 clinical trial enrolling 67 patients with advanced solid tumors, ENMD-2076 demonstrated a linear pharmacokinetic profile characterized by rapid absorption (Tmax = 3-7.8 hours) and an extended terminal half-life (t1/2 = 27.3 to 38.3 hours) after a single oral dose [1]. Exposure was dose-proportional across the evaluated dose range of 60-200 mg/m² [1]. The maximum tolerated dose (MTD) was determined to be 160 mg/m² administered orally once daily with continuous dosing, with dose-limiting toxicities including grade 3 hypertension and neutropenia observed at 200 mg/m² [1]. Pharmacodynamic monitoring demonstrated decreased plasma sVEGFR2 post-treatment, confirming target engagement [1]. Two patients with platinum-resistant/refractory ovarian cancer achieved RECIST partial responses [1].

Pharmacokinetics Phase 1 Clinical Trial Oral Bioavailability

Clinical Activity in Triple-Negative Breast Cancer: 16.7% 6-Month Clinical Benefit Rate in Pretreated Population

In a dual-institution, single-arm Phase 2 clinical trial (NCT01639248), 41 patients with locally advanced or metastatic triple-negative breast cancer (TNBC) previously treated with 1-3 lines of chemotherapy received ENMD-2076 at 250 mg orally once daily in continuous 4-week cycles [1]. The 6-month clinical benefit rate (CBR) was 16.7% (95% CI, 6-32.8%), including two partial responses [1]. The 4-month CBR was 27.8% (95% CI, 14-45.2%), and the average duration of benefit was 6.5 cycles [1]. Treatment resulted in decreased cellular proliferation and microvessel density in serial tumor biopsies, with increased expression of p53 and p73 consistent with preclinical observations [1]. This represents one of the few Aurora kinase-targeting agents to demonstrate clinical benefit in a heavily pretreated TNBC population.

Phase 2 Clinical Trial Triple-Negative Breast Cancer Clinical Benefit Rate

Recommended Research and Industrial Application Scenarios for ENMD-2076 Tartrate


Aurora A-Specific Mitotic Phenotype Dissection Without Aurora B-Mediated Polyploidy Confounding

Employ ENMD-2076 as a pharmacological tool to selectively interrogate Aurora A kinase function in mitotic progression, spindle assembly, and G2/M checkpoint regulation. The compound's 25-fold biochemical selectivity and >100-fold cellular selectivity for Aurora A over Aurora B enables clean dissection of Aurora A-specific phenotypes without the polyploidy induction that confounds interpretation when using pan-Aurora inhibitors or compounds with lower Aurora A/B selectivity ratios [1] . This application is particularly valuable for mechanistic studies requiring clear separation of Aurora A-mediated phosphorylation events from Aurora B-mediated chromosome alignment and cytokinesis functions.

Dual-Compartment Oncology Model Validation: Simultaneous Anti-Mitotic and Anti-Angiogenic Assessment

Utilize ENMD-2076 in preclinical tumor models to simultaneously evaluate anti-proliferative (Aurora A-mediated G2/M arrest and apoptosis) and anti-angiogenic (VEGFR2/FGFR-mediated vascular regression) mechanisms in a single agent. The compound's demonstrated ability to induce tumor regression in HT-29 xenografts with correlative decreases in vascular permeability (DCE-MRI) and glucose metabolism (18FDG-PET) provides a validated experimental system for studying the interplay between mitotic blockade and angiogenesis inhibition [2] [3]. This dual-compartment targeting approach is particularly relevant for colorectal cancer, breast cancer, and hematologic malignancy research where both pathways contribute to disease progression.

Flt3-Driven Leukemia Model Investigation with Concurrent Aurora A Targeting

Deploy ENMD-2076 in acute myeloid leukemia (AML) and multiple myeloma preclinical research to interrogate the therapeutic intersection of Flt3 inhibition and Aurora A blockade. The compound's potent Flt3 inhibitory activity (IC50 = 1.86 nM in biochemical assays; 28 nM in cellular Flt3 autophosphorylation assays) combined with Aurora A inhibition addresses two clinically validated leukemia targets in a single chemical entity [4]. This application is supported by Phase 1 clinical data demonstrating activity in relapsed/refractory leukemia and favorable tolerability in hematologic malignancy patients, providing translational context for preclinical findings [5].

Biomarker-Driven Patient Stratification Research in Triple-Negative Breast Cancer

Incorporate ENMD-2076 into translational research programs investigating predictive biomarkers of Aurora kinase inhibitor sensitivity in TNBC. The Phase 2 clinical trial demonstrated that ENMD-2076 treatment produced a 16.7% 6-month clinical benefit rate with correlative pharmacodynamic changes including decreased proliferation (Ki-67), reduced microvessel density (CD31), and increased p53/p73 expression in serial tumor biopsies [6]. These biomarker findings provide a foundation for developing patient selection strategies and combination therapy approaches that may extend the clinical utility of Aurora A/angiogenic kinase inhibitors in this aggressive breast cancer subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ENMD-2076 Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.